molecular formula C19H10Cl4O5 B14644761 Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester CAS No. 54805-72-0

Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester

Cat. No.: B14644761
CAS No.: 54805-72-0
M. Wt: 460.1 g/mol
InChI Key: RNUFZOVWXJZZQM-ICFOKQHNSA-N
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Description

Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a furan ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester typically involves multiple steps. One common method includes the chlorination of bromoacetophenone followed by a reaction with ammonia to obtain the desired product . The reaction conditions often require controlled temperatures and the use of solvents like alcohol and ether to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to ensure the desired purity and yield. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

CAS No.

54805-72-0

Molecular Formula

C19H10Cl4O5

Molecular Weight

460.1 g/mol

IUPAC Name

methyl (2Z)-2-(3,5-dichlorophenyl)-2-[4-(3,5-dichlorophenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetate

InChI

InChI=1S/C19H10Cl4O5/c1-27-18(25)15(9-4-12(22)7-13(23)5-9)17-16(24)14(19(26)28-17)8-2-10(20)6-11(21)3-8/h2-7,24H,1H3/b17-15-

InChI Key

RNUFZOVWXJZZQM-ICFOKQHNSA-N

Isomeric SMILES

COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)O)/C3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

COC(=O)C(=C1C(=C(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)O)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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